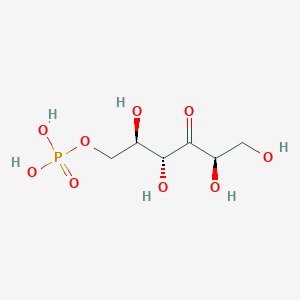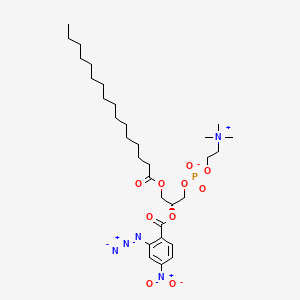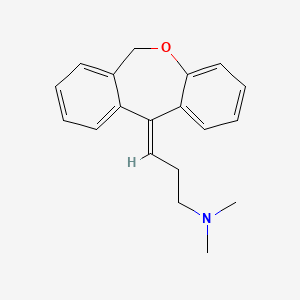
二氢白屈菜碱
描述
二氢白屈菜碱是一种从延胡索植物中分离出来的天然化合物。 它属于苯并菲啶类生物碱,具有显著的抗真菌和抗菌活性 。 该化合物的分子式为C21H19NO4,分子量为349.38 g/mol .
科学研究应用
二氢白屈菜碱在科学研究中具有广泛的应用:
化学: 用作苯并菲啶类生物碱研究中的参考化合物.
生物学: 研究其抗真菌和抗菌特性.
医学: 在胶质母细胞瘤的化学疗法和免疫疗法中具有潜在的应用.
工业: 用作生物农药,以预防和控制作物流行病.
作用机制
二氢白屈菜碱通过多个分子靶点和途径发挥作用:
抗真菌活性: 抑制真菌的孢子萌发和菌丝生长.
抗菌活性: 破坏细菌细胞壁和膜,导致细胞死亡.
与相似化合物的比较
二氢白屈菜碱与其他苯并菲啶类生物碱进行比较,例如:
白屈菜碱: 结构相似,但其氧化态不同.
血根碱: 另一种苯并菲啶类生物碱,具有类似的抗真菌和抗菌特性.
小檗碱: 具有抗癌特性,并破坏癌细胞中的关键信号通路.
生化分析
Biochemical Properties
Dihydrochelerythrine plays a significant role in biochemical reactions, particularly in stabilizing G-quadruplex DNA structures. It exhibits strong binding affinity to these structures, similar to its parent compound, chelerythrine . Dihydrochelerythrine interacts with various biomolecules, including DNA and proteins, influencing their stability and function. For instance, it has been shown to inhibit the secretion of hepatitis B virus antigens in HepG2 cells .
Cellular Effects
Dihydrochelerythrine exerts cytostatic and cytotoxic effects on various cell types. In glioblastoma cells, it significantly decreases cell viability in a time- and dose-dependent manner . The compound influences cell signaling pathways, such as NF-kB, β-catenin, and STAT3/IL-6, leading to reduced cell proliferation and increased apoptosis . Additionally, dihydrochelerythrine affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, dihydrochelerythrine exerts its effects through several mechanisms. It binds to G-quadruplex DNA structures, stabilizing them and inhibiting the activity of enzymes like protein kinase C and DNA topoisomerase I . This binding leads to changes in gene expression and enzyme activity, contributing to its biological effects. Dihydrochelerythrine also interacts with various signaling molecules, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
Dihydrochelerythrine exhibits stability in strongly acidic environments and in the presence of alcohol . Over time, its effects on cellular function can vary, with long-term exposure leading to significant changes in cell viability and function. In vitro studies have shown that dihydrochelerythrine maintains its stability and activity over extended periods, making it a valuable compound for biochemical research .
Dosage Effects in Animal Models
The effects of dihydrochelerythrine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, dihydrochelerythrine can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Dihydrochelerythrine is involved in several metabolic pathways, primarily through its interactions with P450 enzymes . These enzymes catalyze the oxidation of dihydrochelerythrine to chelerythrine, which further participates in various biochemical reactions. The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to its biological activities .
Transport and Distribution
Within cells and tissues, dihydrochelerythrine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Studies have shown that dihydrochelerythrine can be widely distributed in tissues, with low concentration residues found in various organs .
Subcellular Localization
Dihydrochelerythrine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, directing it to specific cellular compartments and organelles . This localization is essential for its biological effects, including its role in stabilizing G-quadruplex DNA structures.
准备方法
化学反应分析
反应类型
二氢白屈菜碱经历了几种类型的化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成白屈菜碱.
还原: 该化合物可以被还原成其相应的二氢形式.
常用试剂和条件
还原: 通常涉及使用还原剂,如硼氢化钠.
取代: 反应通常发生在甲醇或其他质子溶剂中.
主要产品
相似化合物的比较
Dihydrochelerythrine is compared with other benzophenanthridine alkaloids such as:
Chelerythrine: Similar in structure but differs in its oxidation state.
Sanguinarine: Another benzophenanthridine alkaloid with similar antifungal and antibacterial properties.
Berberine: Exhibits anticancer properties and disrupts key signaling pathways in cancer cells.
Dihydrochelerythrine is unique due to its specific molecular targets and pathways, making it a promising compound for various therapeutic applications .
属性
IUPAC Name |
1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZAZMCIBRHMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218913 | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-91-7 | |
| Record name | Dihydrochelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12,13-Dihydrochelerythrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrochelerythrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []
A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize Dihydrochelerythrine. [, , , ]
A: The iminium group of Dihydrochelerythrine plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in Dihydrochelerythrine, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonyldihydrochelerythrine to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []
A: Yes, the oxidation state significantly affects the biological activity. Dihydrochelerythrine demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []
A: Encapsulating Dihydrochelerythrine in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []
A: Dihydrochelerythrine demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]
A: Yes, Dihydrochelerythrine exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []
A: Researchers utilize various analytical techniques for the identification and quantification of Dihydrochelerythrine, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of Dihydrochelerythrine in plant extracts. []
A: Recent studies have highlighted the instability of Dihydrochelerythrine and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of Dihydrochelerythrine as a metabolite of Chelerythrine in rats has also been a significant finding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
![N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)

